molecular formula C9H13FN2 B13287864 6-fluoro-N-(2-methylpropyl)pyridin-2-amine

6-fluoro-N-(2-methylpropyl)pyridin-2-amine

Cat. No.: B13287864
M. Wt: 168.21 g/mol
InChI Key: UJOGJKVBFPOIEL-UHFFFAOYSA-N
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Description

6-fluoro-N-(2-methylpropyl)pyridin-2-amine is a chemical compound with the molecular formula C9H13FN2 and a molecular weight of 168.21 g/mol . It is a fluorinated pyridine derivative, which makes it an interesting subject for various chemical and biological studies due to the unique properties imparted by the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 6-fluoropyridine with 2-methylpropylamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(2-methylpropyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-N-(2-methylpropyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-N-(2-methylpropyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N-(2-methylpropyl)pyridin-2-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridine derivatives. This positional difference can lead to variations in the compound’s properties and applications.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

6-fluoro-N-(2-methylpropyl)pyridin-2-amine

InChI

InChI=1S/C9H13FN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

UJOGJKVBFPOIEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CC=C1)F

Origin of Product

United States

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